molecular formula C17H14N4O3S2 B2411241 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone CAS No. 894010-32-3

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone

Cat. No. B2411241
CAS RN: 894010-32-3
M. Wt: 386.44
InChI Key: NKHBSFGSIXGNTA-UHFFFAOYSA-N
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Description

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as DTT and is used as a biochemical tool to study protein disulfide isomerases (PDIs).

Scientific Research Applications

Antitumor Activity

Pyridazinone derivatives, including those related to 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone, have been synthesized and studied for their antitumor activities. One study demonstrated that similar compounds exhibited significant inhibitory activity against MGC-803 and Bcap-37 tumor cells. The structure-activity relationship analysis indicated that substituents on the benzene ring, such as fluorine, chlorine, or trifluoromethyl groups, played a key role in enhancing the anticancer activity of these compounds (Qin et al., 2020).

Antiviral Activity

In another study, derivatives of pyridazinones were synthesized and evaluated for their antiviral activities. These compounds showed potential as precursors for creating molecules with antiviral properties, which could be further explored for their effectiveness against specific viruses (Attaby et al., 2006).

Anti-Breast Cancer Agents

A specific study focused on the synthesis of thiazolyl(hydrazonoethyl)thiazoles, starting from a building block similar to the compound . These synthesized compounds showed promising antitumor activities against MCF-7 tumor cells, indicating their potential as anti-breast cancer agents (Mahmoud et al., 2021).

Anticancer, Antiangiogenic, and Antioxidant Agents

Pyridazinones, akin to the compound , have been synthesized and characterized for their biological activities. Some of these derivatives demonstrated inhibitory effects on various human cancer cell lines, along with potential antiangiogenic and antioxidant properties (Kamble et al., 2015).

Cholinesterase Inhibitors

Certain derivatives of the compound have been synthesized and assessed for their anticholinesterase activities. This research indicated their potential use in treatments related to neurological disorders, where cholinesterase inhibition is beneficial (Mohsen et al., 2014).

Fungicidal Activity

Some synthesized derivatives of pyridazinones exhibited moderate to good fungicidal activities, suggesting their potential use in agricultural applications or as a starting point for developing new fungicides (Mao et al., 2012).

Antitubercular Activity

Research on benzoxazolylthio-derivatives, related to the compound , has shown significant antitubercular activity. These compounds were evaluated against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Venugopal et al., 2020).

properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-10-17(26-11(2)18-10)14-7-8-16(20-19-14)25-9-15(22)12-3-5-13(6-4-12)21(23)24/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHBSFGSIXGNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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